Desmethylescitalopram
Description
Contextualization as a Primary Metabolite of Escitalopram (B1671245)
Escitalopram undergoes metabolism in the liver, primarily through a process called N-demethylation. allfordrugs.com This process is mainly carried out by cytochrome P450 enzymes, specifically CYP2C19 and, to a lesser extent, CYP3A4. ontosight.ai The result of this metabolic conversion is the formation of desmethylescitalopram. ontosight.ai
The genetic makeup of an individual, particularly variations in the CYP2C19 gene, can significantly influence the rate at which escitalopram is metabolized to this compound. nih.govnih.gov This has led to numerous studies investigating the impact of CYP2C19 genotypes on the plasma concentrations of both escitalopram and this compound. nih.govnih.govau.dk For instance, individuals classified as "poor metabolizers" due to their CYP2C19 genotype may have different plasma levels of the parent drug and its metabolite compared to "extensive metabolizers." nih.gov Research has shown that CYP2C19 variants are associated with steady-state plasma concentrations of escitalopram, but not necessarily with those of this compound. nih.govresearchgate.net
Further metabolism of this compound leads to the formation of another metabolite, dithis compound. ontosight.ainih.gov
Role in Pharmacological Activity of Parent Compounds
The affinity of this compound for the human serotonin (B10506) transporter is significant, though it has a substantially lower affinity for the norepinephrine (B1679862) transporter, indicating its selectivity. nih.gov
Scope of Academic Inquiry into this compound
The scientific community has explored various facets of this compound, leading to a broad range of academic inquiry. Key areas of research include:
Pharmacokinetics and Metabolism: A significant portion of research has focused on the metabolic pathways of escitalopram and the formation of this compound. Studies have investigated the influence of genetic polymorphisms, particularly in the CYP2C19 enzyme, on the plasma concentrations of both the parent drug and its metabolite. nih.govnih.govcore.ac.uk The metabolic ratio of this compound to escitalopram has been explored as a potential biomarker for predicting CYP2C19 phenotype. nih.gov
Pharmacological Activity: Researchers have characterized the pharmacological profile of this compound, confirming its activity as an SSRI and comparing its potency and affinity for the serotonin transporter to that of escitalopram. wikipedia.orgnih.gov
Clinical Relevance: Investigations have sought to understand the clinical implications of this compound concentrations. This includes its potential contribution to the therapeutic efficacy of escitalopram and citalopram (B1669093). nih.gov
Analytical Chemistry: The development of methods for the synthesis and analysis of this compound has also been a subject of research, facilitating further pharmacological studies. iajpr.com
The ongoing research into this compound highlights its importance in the field of psychopharmacology and underscores the need for a complete understanding of drug metabolism to optimize therapeutic treatments.
Data Tables
Table 1: Key Enzymes in this compound Formation
| Enzyme | Role in Metabolism |
|---|---|
| CYP2C19 | Primary enzyme responsible for the N-demethylation of escitalopram to this compound. ontosight.ai |
| CYP3A4 | Contributes to the N-demethylation of escitalopram to a lesser extent. ontosight.aiallfordrugs.com |
| CYP2D6 | Involved in the metabolism of escitalopram to N-desmethylescitalopram and is the preferential enzyme for the subsequent metabolism of this compound to dithis compound. au.dknih.gov |
Table 2: Comparison of Pharmacological Properties
| Compound | Mechanism of Action | Relative Potency |
|---|---|---|
| Escitalopram | Selective Serotonin Reuptake Inhibitor (SSRI). nih.gov | High. allfordrugs.com |
| This compound | Selective Serotonin Reuptake Inhibitor (SSRI). wikipedia.org | Lower than escitalopram. ontosight.ai |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Amitriptyline |
| Bromo citalopram |
| Bromo desmethylcitalopram (B1219260) |
| Citalopram |
| Desipramine |
| Desmethylcitalopram |
| This compound |
| Desmethylmirtazapine |
| Desmethylsertraline |
| Desmethylvenlafaxine |
| Didesmethylcitalopram |
| Escitalopram |
| Escitalopram propionic acid |
| Fluoxetine |
| Mirtazapine |
| N,N-Didesmethylcitalopram |
| N-desmethyl escitalopram |
| Nisoxetine |
| Norfluoxetine |
| Nortriptyline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADDMMFYXMMG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335276 | |
| Record name | Desmethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144025-14-9 | |
| Record name | Desmethylescitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144025-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLESCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Serotonergic Modulation
Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Activity
Desmethylescitalopram is recognized as a selective serotonin reuptake inhibitor (SSRI), mirroring the primary mechanism of action of its parent compound, escitalopram (B1671245). wikipedia.org By blocking the serotonin transporter (SERT), this compound increases the concentration of the neurotransmitter serotonin in the synaptic cleft, which is fundamental to its antidepressant effects. ontosight.ai Although it contributes to the therapeutic activity of escitalopram, its potency is generally considered to be lower than the parent drug. ontosight.ai
Quantitative Assessment of Serotonin Transporter (SERT) Affinity and Selectivity
Research has quantified the binding affinity of this compound for the human serotonin transporter (SERT). While specific Ki values can vary between studies, it is established that this compound possesses a high affinity for SERT. scbt.com Importantly, it demonstrates significant selectivity for SERT over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov Studies have indicated that the affinity of desmethylcitalopram (B1219260) for the human serotonin transporter is similar to that of citalopram (B1669093) itself. nih.gov
Table 1: Comparative Transporter Affinities (Ki, nM)
| Compound | SERT | NET | DAT |
|---|---|---|---|
| Escitalopram | ~1.1 | ~7000 | >100,000 |
| Desmethylcitalopram | ~12.8 | ~500-fold lower than SERT affinity | >10,000 |
Note: Data compiled from multiple sources and may show variability. nih.gov
Influence of Stereochemical Configuration on Receptor Dynamics
This compound, like its parent compound, possesses a specific stereochemical configuration that is crucial for its interaction with the serotonin transporter. scbt.com As the S-enantiomer of desmethylcitalopram, its three-dimensional structure allows for specific and high-affinity binding to the SERT. ontosight.aiscbt.com This stereoselectivity is a key determinant of its pharmacological activity, as the R-enantiomer of citalopram and its metabolites exhibit significantly lower potency. pharmgkb.org The unique structural features of this compound facilitate hydrogen bonding and hydrophobic interactions, which influence its binding kinetics at the receptor. scbt.com
Exploration of Interactions with Other Neurotransmitter Systems (e.g., Norepinephrine, Dopamine)
This compound exhibits a high degree of selectivity for the serotonin transporter. nih.gov Its affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is considerably lower. nih.govnih.gov Studies have shown that desmethylcitalopram has a significantly reduced affinity for the norepinephrine transporter compared to the serotonin transporter. nih.gov Similarly, its affinity for the dopamine transporter is negligible, indicating minimal direct interaction with the dopaminergic system. nih.gov This high selectivity for the serotonergic system is a defining characteristic of both escitalopram and its primary active metabolite, this compound.
Metabolic Pathways and Biotransformation Dynamics
Pathways of N-Demethylation from Escitalopram (B1671245)
The primary metabolic pathway for escitalopram is N-demethylation, a process that removes a methyl group from the nitrogen atom of the side chain. nih.govresearchgate.net This reaction converts escitalopram into its major metabolite, N-desmethylcitalopram, also known as S-desmethylcitalopram (S-DCT). nih.govontosight.aidrugbank.com This initial demethylation is the first and most significant step in the metabolic cascade of escitalopram. researchgate.net The biotransformation of escitalopram to its demethylated metabolites is understood to depend on three parallel pathways mediated by cytochrome P450 enzymes. hres.cahres.ca
Identification and Characterization of Cytochrome P450 Isoenzymes (CYP2C19, CYP3A4, CYP2D6) in Metabolism
The N-demethylation of escitalopram to Desmethylescitalopram is mediated by a group of cytochrome P450 (CYP) isoenzymes located primarily in the liver. pharmgkb.org In vitro studies using human liver microsomes have identified CYP2C19, CYP3A4, and CYP2D6 as the main enzymes responsible for this conversion. drugbank.comfda.govnih.govpharmgkb.org
These three enzymes work in parallel to metabolize escitalopram. hres.canih.gov Studies have estimated their relative contributions to the net intrinsic clearance of the drug. At therapeutic concentrations, the approximate contributions are 37% for CYP2C19, 35% for CYP3A4, and 28% for CYP2D6. researchgate.netnih.gov The involvement of multiple enzymes suggests that the metabolism of escitalopram is less likely to be significantly impacted by the inhibition of a single enzyme. fda.govnih.gov Genetic variations (polymorphisms) in these enzymes, particularly CYP2C19, can lead to significant inter-individual differences in metabolic rates, affecting plasma concentrations of escitalopram. ontosight.aijwatch.orgresearchgate.netjwatch.org
| CYP Isoenzyme | Relative Contribution to Clearance | Michaelis-Menten Constant (Km) |
|---|---|---|
| CYP2C19 | ~37% | 69 μM |
| CYP3A4 | ~35% | 588 μM |
| CYP2D6 | ~28% | 29 μM |
Data sourced from in vitro studies of human liver microsomes. researchgate.netnih.gov
Formation and Pharmacological Activity of Dithis compound
Following the initial N-demethylation, this compound (S-DCT) can undergo a second demethylation step to form S-didesmethylcitalopram (S-DDCT). nih.govdrugbank.comtandfonline.com This subsequent biotransformation is catalyzed almost exclusively by the CYP2D6 isoenzyme. researchgate.netpharmgkb.orgnih.gov
The pharmacological activity of the metabolites is significantly lower than that of the parent compound, escitalopram. This compound is a weak inhibitor of serotonin (B10506) reuptake and does not contribute substantially to the therapeutic effects. nih.gov Dithis compound is considered an inactive metabolite with no or very low affinity for serotonin transporters and other receptors. nih.govfda.govnih.gov Its plasma concentrations are typically very low, often at or below the level of quantification. nih.gov
In Vitro Hepatic Microsomal Studies of Biotransformation
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of escitalopram. hres.cafda.govnih.gov These studies have confirmed that CYP2C19, CYP3A4, and CYP2D6 are the primary enzymes involved in the conversion of escitalopram to this compound. nih.govfda.gov
Kinetic analyses from these studies have determined the Michaelis-Menten constants (Km), which indicate the substrate concentration at which the enzyme reaction rate is at half-maximum. The Km values for the formation of this compound were found to be 29 μM for CYP2D6, 69 μM for CYP2C19, and 588 μM for CYP3A4, highlighting the different affinities of each enzyme for escitalopram. nih.gov
Inhibition experiments in liver microsomes further support the roles of these enzymes. For instance, the formation of this compound was significantly reduced by ketoconazole (B1673606) (a potent CYP3A4 inhibitor) and to a lesser extent by quinidine (B1679956) (a CYP2D6 inhibitor) and omeprazole (B731) (a CYP2C19 inhibitor). nih.gov
| Enzyme | Metabolic Step | Michaelis-Menten Constant (Km) |
|---|---|---|
| CYP2D6 | Escitalopram → this compound | 29 μM |
| CYP2C19 | Escitalopram → this compound | 69 μM |
| CYP3A4 | Escitalopram → this compound | 588 μM |
| CYP2D6 | This compound → Dithis compound | Catalyzes this step exclusively |
Data sourced from in vitro studies. nih.gov
In Vivo Metabolic Ratio Determination
In vivo, the metabolic ratio of N-desmethyl escitalopram to escitalopram (DECT/ECT) in the blood serves as a biomarker for CYP2C19 enzyme activity. nih.govresearchgate.net This ratio is significantly influenced by an individual's CYP2C19 genotype. nih.gov Patients are often categorized into different metabolizer phenotypes based on their genetic makeup: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). nih.govjwatch.org
Studies have shown that the DECT/ECT ratio is substantially lower in individuals with reduced or no CYP2C19 function. nih.gov One study involving 441 patients found that the N-desmethyl escitalopram/escitalopram ratio was 67% lower in CYP2C19 poor metabolizers and 44% lower in intermediate metabolizers compared to normal metabolizers. nih.govresearchgate.net A metabolic ratio of less than 0.24 was identified as a strong predictor of the CYP2C19 poor metabolizer phenotype, with a predictive ability of 92%. nih.govresearchgate.net These findings highlight the clinical potential of using this metabolic ratio to personalize treatment by identifying individuals who may require dose adjustments. nih.gov Another study reported mean metabolic ratios of 0.58 for D-ESC/ESC and 0.21 for DD-ESC/ESC in a naturalistic patient setting. d-nb.info
| CYP2C19 Phenotype | N-desmethyl escitalopram/escitalopram Ratio (Compared to Normal Metabolizers) | Predictive Value |
|---|---|---|
| Poor Metabolizer (PM) | 67% Lower | A ratio <0.24 strongly predicts the PM phenotype (92% accuracy) |
| Intermediate Metabolizer (IM) | 44% Lower | |
| Normal Metabolizer (NM) | Baseline | N/A |
Data sourced from a study of 441 patients. nih.govresearchgate.net
Pharmacokinetic Investigations and Disposition
Absorption Characteristics and Systemic Exposure
Desmethylescitalopram is not administered directly but is formed in the body following the administration of escitalopram (B1671245). wikipedia.org Therefore, its systemic exposure is contingent on the absorption of escitalopram and its subsequent metabolism.
Escitalopram is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 3 to 4 hours. nih.govresearchgate.net The absolute bioavailability of escitalopram is high, estimated at around 80%, and its absorption is not affected by the concurrent intake of food. researchgate.netnih.gov
Following absorption, escitalopram is metabolized, primarily in the liver by cytochrome P450 (CYP) enzymes, to form this compound. ontosight.ainih.gov The primary enzymes involved in this N-demethylation process are CYP2C19 and CYP3A4. ontosight.aipensoft.net Systemic exposure to this compound is significant, with its plasma concentrations reaching approximately one-third of the levels of the parent compound, escitalopram, at steady state. nih.gov However, there is substantial interindividual variability in plasma concentrations. nih.gov
Studies have shown that both escitalopram and this compound exhibit linear and dose-proportional pharmacokinetics, meaning that an increase in the dose of escitalopram leads to a proportional increase in the systemic exposure of both the parent drug and its metabolite. nih.gov
Distribution Profile in Biological Systems
This compound, like its parent compound, is widely distributed throughout the body's tissues. The apparent volume of distribution (Vd) of escitalopram is substantial, around 12 to 20 L/kg, indicating significant tissue accumulation. researchgate.netnih.gov While specific Vd values for this compound are less commonly reported, its lipophilic characteristics suggest extensive distribution into various biological systems. scbt.com
The protein binding of escitalopram in plasma is relatively low at about 56%, which means it is unlikely to have significant interactions with other highly protein-bound drugs. nih.govnih.gov
This compound has been shown to cross biological barriers. Studies have confirmed its presence in human breast milk and its ability to cross the placenta, leading to fetal exposure during pregnancy. nih.govresearchgate.netfda.gov The cord blood to maternal plasma ratio for this compound has been reported to be in the range of 0.66 to 0.8. researchgate.net
Elimination Kinetics and Half-Life Determination
The elimination of this compound is slower than that of its parent compound. The elimination half-life (t½) of this compound is reported to be approximately 50 hours. wikipedia.orgresearchgate.net This is significantly longer than the half-life of escitalopram, which is around 27 to 33 hours. nih.gov This prolonged half-life contributes to its accumulation in the body upon repeated administration of escitalopram.
Clearance (CL) is the measure of the body's efficiency in eliminating a drug. Population pharmacokinetic studies have estimated the apparent clearance of this compound. One study in Alzheimer's disease patients reported population estimates for the clearance of R-desmethylcitalopram and S-desmethylcitalopram to be 23.8 L/h and 38.5 L/h, respectively. nih.gov
Table 1: Elimination Kinetic Parameters
| Compound | Elimination Half-Life (t½) | Apparent Clearance (CL/F) |
|---|---|---|
| Escitalopram | ~27-33 hours nih.gov | ~16.3 L/h nih.gov |
Population Pharmacokinetic Modeling and Simulation
Population pharmacokinetic (PopPK) modeling is a valuable tool used to describe the pharmacokinetics of drugs and their metabolites in a population and to identify sources of variability. nih.gov Several PopPK models have been developed for escitalopram and this compound.
A study involving patients with Alzheimer's disease utilized a four-compartment structural model with linear oral absorption and elimination to describe the pharmacokinetics of R- and S-citalopram and their primary desmethyl metabolites. nih.govnih.gov This model identified several patient-specific covariates that significantly influenced the pharmacokinetic parameters. nih.gov For instance, the apparent volume of distribution for R-citalopram was estimated at 2050 L, while for S-citalopram it was 1450 L. nih.gov The clearance of desmethylcitalopram (B1219260) was found to increase with body weight. nih.govnih.gov
Another PopPK model developed for Chinese psychiatric patients described the pharmacokinetics of escitalopram using a one-compartment model with first-order absorption and elimination. nih.gov This model identified age and CYP2C19 phenotype as significant factors affecting the apparent clearance of escitalopram, and consequently the formation of this compound. nih.gov These models are instrumental in simulating different dosing scenarios and can aid in personalizing therapy. researchgate.net
Influence of Physiological Factors on Pharmacokinetics (e.g., Age, Hepatic Function, Pregnancy)
The pharmacokinetics of this compound are influenced by a variety of physiological and genetic factors.
Age: Elderly individuals tend to have higher plasma concentrations of both escitalopram and this compound. nih.govd-nb.info One study found that the mean plasma level of desmethylcitalopram was 38% higher in very elderly patients (≥80 years) compared to adult patients. nih.gov The clearance of escitalopram decreases with age, leading to increased exposure in the elderly. nih.govnih.gov An approximately 50% increase in the area under the curve (AUC) and half-life of escitalopram has been observed in elderly subjects. fda.gov
Hepatic Function: Since escitalopram is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics and the formation of this compound. nih.gov Patients with hepatic dysfunction are expected to have decreased clearance and consequently higher plasma concentrations.
Pregnancy: Pregnancy induces physiological changes that can affect drug pharmacokinetics. nih.gov Studies have shown that while escitalopram concentrations may decrease in some women during pregnancy, the metabolic ratio of escitalopram to this compound can be significantly higher in late pregnancy compared to baseline. umb.edu.plnih.gov this compound readily crosses the placenta, and fetal exposure can exceed that of the mother. nih.gov
Genetic Factors (CYP2C19): The CYP2C19 enzyme is highly polymorphic, leading to significant interindividual differences in escitalopram metabolism. pensoft.netnih.gov Individuals are often classified as poor, intermediate, extensive, or ultrarapid metabolizers. Poor metabolizers (PMs) of CYP2C19 have significantly reduced clearance of escitalopram, leading to higher plasma concentrations of the parent drug and altered levels of this compound compared to extensive metabolizers (EMs). nih.govnih.gov
Sex: Some studies have identified sex as a factor influencing pharmacokinetics. A population pharmacokinetic analysis found a significant difference in the metabolic clearance of R-citalopram between males and females. nih.govnih.gov Another study reported that men had lower mean concentrations of both escitalopram and this compound compared to women. d-nb.info
Table 2: Influence of Covariates on this compound Pharmacokinetics
| Factor | Effect on this compound |
|---|---|
| Age (Elderly) | Increased plasma concentrations nih.gov |
| CYP2C19 Poor Metabolizer Status | Altered plasma concentrations due to reduced parent drug clearance nih.gov |
| Pregnancy | Crosses the placenta; potential for altered maternal metabolic ratios nih.govnih.gov |
| Body Weight | Clearance increases with increasing body weight nih.gov |
| Sex (Female) | Potentially higher plasma concentrations compared to males d-nb.info |
Pharmacogenomic and Pharmacogenetic Determinants of Disposition
Role of CYP2D6 Genotypes in Secondary Metabolism
While CYP2C19 is the primary enzyme in the formation of desmethylescitalopram, CYP2D6 also plays a role, albeit a secondary one, in this initial metabolic step. researchgate.netcore.ac.uk More significantly, CYP2D6 is involved in the subsequent metabolism of this compound, catalyzing its further N-demethylation to the inactive metabolite didesmethylcitalopram (DDCT). nih.gov
The clinical impact of CYP2D6 genotype on escitalopram (B1671245) and this compound pharmacokinetics is most apparent when CYP2C19 activity is compromised. researchgate.netnih.gov In individuals who are CYP2C19 normal metabolizers, the influence of CYP2D6 genotype on escitalopram levels is often minor. core.ac.uk However, in CYP2C19 intermediate and poor metabolizers, the CYP2D6 pathway becomes more critical for drug clearance.
Inter-individual Variability in Pharmacokinetics Attributed to Genotype
The genetic polymorphisms in CYP2C19 and CYP2D6 are the principal drivers of the substantial inter-individual variability observed in the pharmacokinetics of escitalopram and its metabolites. core.ac.uknih.gov The CYP2C19 genotype alone can account for dramatic differences in drug exposure; studies have reported up to a 9.7-fold difference in dose-adjusted serum concentrations of escitalopram between CYP2C19 poor metabolizers and ultrarapid metabolizers. core.ac.uk
The combined influence of both CYP2C19 and CYP2D6 genotypes provides a more comprehensive picture of this variability. researchgate.netnih.gov An individual's metabolic capacity is determined by the sum of activities of these two key enzymes. For example, a patient with a combination of CYP2C19 poor metabolizer and CYP2D6 poor metabolizer genotypes will exhibit the highest drug exposure and the slowest clearance rate.
This combined genetic influence is critical for predicting pharmacokinetic outcomes. Research has shown that predicting drug concentrations is more precise when both genotypes are considered together rather than relying on CYP2C19 genotype alone. nih.gov
Table 2: Combined CYP2C19 and CYP2D6 Genotype Effect on Escitalopram Exposure
| CYP2C19 Phenotype | CYP2D6 Phenotype | Relative Increase in Escitalopram Concentration (vs. NM/NM) |
|---|---|---|
| Normal Metabolizer (NM) | Poor Metabolizer (PM) | 24% |
| Intermediate Metabolizer (IM) | Poor Metabolizer (PM) | 28% |
| Poor Metabolizer (PM) | Poor Metabolizer (PM) | 31% |
Data adapted from a study investigating combined genotype effects, showing the percentage increase in escitalopram concentration-to-dose ratio in CYP2D6 PMs compared to CYP2D6 NMs within each CYP2C19 phenotype group. researchgate.netnih.gov
Neurobiological and Behavioral Research Implications
Role in Investigating Neurotransmission Mechanisms
Desmethylescitalopram is instrumental in elucidating the mechanisms of neurotransmission, particularly within the serotonergic system. scbt.com As an SSRI, its primary action is to block the serotonin (B10506) transporter (SERT) protein, which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.gov This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. ontosight.ai
Contributions to Understanding Synaptic Plasticity
The study of this compound also contributes to our understanding of synaptic plasticity, the ability of synapses to strengthen or weaken over time. While direct research on this compound's exclusive role in synaptic plasticity is still emerging, its mechanism of action through serotonin modulation is highly relevant. Serotonin itself is known to be a key modulator of synaptic plasticity, and by altering its availability, this compound provides a means to explore these processes. scbt.com Research in the broader field of serotonergic agents suggests that fluctuations in neurotransmitter levels, such as those induced by SSRIs, can influence synaptic plasticity. researchgate.net
Utility in Developing Experimental Models for Serotonin System Research
The availability of high-purity this compound is crucial for developing robust and reproducible experimental models to study the serotonin system. scbt.com These models are essential for investigating the neurobiological underpinnings of various physiological processes and disorders. scbt.com For instance, animal models are utilized in preclinical studies to examine the behavioral and physiological responses to altered serotonin levels. science.gov By administering this compound, researchers can create a controlled experimental condition that mimics a state of enhanced serotonergic signaling, allowing for detailed investigation of its effects. scbt.com
Exploration of Complex Interactions with Other Neurotransmitter Systems
The nervous system is a complex network where different neurotransmitter systems constantly interact. Research involving this compound helps to unravel the intricate relationship between the serotonin system and other major neurotransmitter systems, such as the dopamine (B1211576) system. diva-portal.org Studies have shown that there is considerable interaction between the serotonin and dopamine systems, and SSRIs can have secondary effects on the dopamine transporter (DAT). diva-portal.org For example, molecular imaging studies have demonstrated that SSRI treatment can lead to changes in DAT availability. diva-portal.org By examining the effects of this compound, researchers can gain insights into the neural circuits involved in these cross-system interactions. scbt.com
In some research, bifunctional ligands have been synthesized by combining this compound with other pharmacologically active components, such as enkephalin-like tetrapeptides, to explore simultaneous modulation of the opioid and serotonin systems. nih.gov These studies have revealed that such hybrid molecules can exhibit binding affinities at various receptors, including opioid, adrenergic, and sigma receptors, highlighting the potential for complex polypharmacology. nih.gov
Preclinical Studies on Behavioral and Physiological Responses
Preclinical studies using animal models are fundamental to understanding the behavioral and physiological effects of compounds like this compound. These studies allow for the investigation of a wide range of responses that are not easily studied in humans. For example, research has examined the effects of escitalopram (B1671245) and, by extension, its active metabolite on various physiological parameters and behaviors. karger.com
In one study, the administration of escitalopram to rats led to measurable serum concentrations of both escitalopram and this compound. karger.com This allows for the correlation of specific behavioral or physiological changes with the presence of the metabolite. Another study investigated the antinociceptive (pain-reducing) properties of various SSRIs and found that while citalopram (B1669093) showed weak effects, escitalopram did not demonstrate any, suggesting a complex role for the different enantiomers and their metabolites in pain perception. science.gov
Furthermore, positron emission tomography (PET) studies in humans have examined the relationship between serum concentrations of escitalopram and this compound and the occupancy of the serotonin transporter. nih.govdiva-portal.org One such study found that after treatment with escitalopram, the mean serum concentrations of escitalopram and this compound were 78.3 (±42.7) nMol/l and 35.0 (±14.4) nMol/l, respectively. nih.govdiva-portal.org However, these concentrations were not significantly correlated with symptom improvement or SERT occupancy in that particular study. nih.govdiva-portal.org
Drug Drug Interaction Studies Involving Desmethylescitalopram Metabolism
Inhibition and Induction Profile of Metabolizing Enzymes by Co-administered Agents
The enzymatic pathways responsible for the formation and clearance of desmethylescitalopram are susceptible to inhibition and induction by various medications. This can lead to significant changes in the metabolic rate of this compound.
Conversely, induction of these enzymes can accelerate the metabolism of this compound. For instance, carbamazepine, a known inducer of enzymes like CYP3A4, could potentially increase the clearance of escitalopram (B1671245) and its metabolites. fda.govpharmgkb.org
The following table summarizes the profile of inhibitors and inducers for the key enzymes involved in this compound metabolism.
| Enzyme | Role in Metabolism | Inhibitors | Inducers |
| CYP2C19 | Formation of this compound from escitalopram. researchgate.netnih.govnih.gov | Omeprazole (B731), Esomeprazole, Fluvoxamine, Lansoprazole, Pantoprazole, Rucaparib (weak). nih.govnih.govresearchgate.netcancer-druginteractions.org | Perazine, Promazine. nih.gov |
| CYP3A4 | Formation of this compound from escitalopram. nih.govresearchgate.net | Ketoconazole (B1673606), Ritonavir, Rucaparib (weak). nih.govnih.govnih.govcancer-druginteractions.org | Carbamazepine, Aprepitant (weak, after treatment). cancer-druginteractions.orgfda.gov |
| CYP2D6 | Formation of this compound from escitalopram and subsequent metabolism to S-didesmethylcitalopram. researchgate.netnih.gov | Quinidine (B1679956). researchgate.net | Not well established for this compound. |
Impact of Concomitant Medications on this compound Concentrations
Several studies have investigated the direct impact of co-administered drugs on the plasma concentrations of this compound.
In a study involving depressed patients, the addition of fluvoxamine, a CYP2C19 inhibitor, to escitalopram treatment significantly increased the plasma concentrations of the parent drug, escitalopram. However, the concentrations of this compound did not show a statistically significant increase. nih.gov This led to a significant decrease in the this compound to escitalopram metabolic ratio. nih.gov
Similarly, a study examining the effect of the potent CYP3A4 inhibitor ketoconazole on the pharmacokinetics of citalopram (B1669093) (the racemic mixture from which escitalopram is the S-enantiomer) found that the pharmacokinetics of the metabolite desmethylcitalopram (B1219260) were unaltered by ketoconazole co-administration. nih.gov
Furthermore, research focusing on the genetic polymorphisms of CYP2C19 has shown that while the genotype significantly affects the steady-state plasma concentration of escitalopram, it does not have a significant effect on the concentration of this compound. oup.com This suggests that while the formation of this compound is affected, its subsequent clearance compensates, leading to relatively stable concentrations despite variations in CYP2C19 activity. core.ac.ukresearchgate.net
The table below presents findings from clinical studies on the impact of co-administered drugs on this compound concentrations.
| Co-administered Drug | Mechanism | Effect on this compound Concentration | Reference |
| Fluvoxamine | CYP2C19 Inhibition | No significant increase. nih.gov | nih.gov |
| Ketoconazole | CYP3A4 Inhibition | Unaltered. nih.gov | nih.gov |
| Omeprazole | CYP2C19 Inhibition | Not directly reported, but significantly increases escitalopram levels. nih.govresearchgate.net | nih.govresearchgate.net |
Pharmacodynamic Interactions and Potential for Serotonin (B10506) Syndrome
Serotonin syndrome is a potentially life-threatening condition caused by an excess of serotonergic activity in the central nervous system. medsafe.govt.nzfda.gov The risk is significantly increased when serotonergic agents like escitalopram (and by extension, this compound) are co-administered with other drugs that also enhance serotonin levels. fda.gov
This can occur through several mechanisms, including:
Increased Serotonin Synthesis: (e.g., L-tryptophan)
Increased Serotonin Release: (e.g., amphetamines, MDMA)
Inhibition of Serotonin Reuptake: (e.g., other SSRIs, SNRIs, tricyclic antidepressants, tramadol) medsafe.govt.nzfda.gov
Inhibition of Serotonin Metabolism: (e.g., Monoamine Oxidase Inhibitors - MAOIs) nih.govfda.gov
Direct Serotonin Receptor Agonism: (e.g., triptans, buspirone, fentanyl) nih.govfda.gov
The concomitant use of escitalopram with MAOIs is contraindicated due to the high risk of serotonin syndrome. nih.govfda.gov Caution is also advised with other serotonergic agents. fda.govfda.gov Symptoms of serotonin syndrome can range from mild (e.g., tremor, diaphoresis) to severe (e.g., hyperthermia, rigidity, autonomic instability). fda.gov
The following table lists classes of drugs that may interact with this compound to increase the risk of serotonin syndrome.
| Drug Class | Examples |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine, Linezolid, Methylene Blue. nih.govfda.gov |
| Other Antidepressants | Other SSRIs, SNRIs (Venlafaxine, Duloxetine), Tricyclic Antidepressants (Amitriptyline, Imipramine). nih.govfda.gov |
| Opioids | Tramadol, Fentanyl, Meperidine, Methadone. medsafe.govt.nzfda.gov |
| Triptans | Sumatriptan, Rizatriptan. fda.gov |
| Antipsychotics | Olanzapine (in combination with fluoxetine). |
| Herbal Supplements | St. John's Wort. fda.gov |
| Others | Buspirone, Lithium, Tryptophan. nih.govfda.gov |
Advanced Analytical Methods for Bioquantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a principal technique for the sensitive and selective quantification of desmethylescitalopram in biological samples, such as plasma and whole blood. The development of robust LC-MS/MS methods involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters.
A key aspect of method development is the chromatographic separation of this compound from its parent drug, escitalopram (B1671245), and other metabolites like didemethylcitalopram (B1207907) and escitalopram N-oxide. This is typically achieved using reversed-phase chromatography with C18 columns. For instance, a study successfully utilized a Hypersil GOLD C18 column (50 mm × 2.1 mm, 1.9 µm) to separate these compounds. nih.gov The mobile phase composition is critical for achieving optimal separation and peak shape. A common mobile phase consists of a mixture of an aqueous component, often with a formic acid additive to facilitate protonation, and an organic solvent like acetonitrile. nih.gov
Mass spectrometric detection is generally performed using an electrospray ionization (ESI) source operating in positive ion mode. The high selectivity of tandem mass spectrometry is leveraged by monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode. For this compound, these transitions are carefully selected to ensure specificity and minimize interference from matrix components.
Method validation is performed in accordance with regulatory guidelines, such as those from the US Food and Drug Administration (FDA), and encompasses several key parameters to ensure the reliability of the analytical data. nih.gov These parameters include selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability. Linearity is established by analyzing calibration standards over a defined concentration range. For this compound, a typical calibration range in human plasma is from 1.0 ng/mL to 100.0 ng/mL. nih.gov Accuracy and precision are assessed through the analysis of quality control samples at multiple concentration levels.
Interactive Table 1: Example LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | Hypersil GOLD C18 (50 mm × 2.1 mm, 1.9 µm) | nih.gov |
| Mobile Phase | Water:Acetonitrile (70:30, v/v) with 0.25% formic acid | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Run Time | 5 min | nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Validation | ||
| Calibration Range | 1.0–100.0 ng/mL (in human plasma) | nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are fundamental techniques for the separation and quantification of this compound in biological fluids. fabad.org.tr UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures, resulting in significantly faster analysis times and improved resolution and sensitivity. nmslabs.com
HPLC methods, often coupled with ultraviolet (UV) or fluorescence detection, have been developed for the analysis of citalopram (B1669093) and its metabolites. However, for enhanced sensitivity and specificity, coupling with mass spectrometry is preferred. UHPLC systems, when paired with tandem mass spectrometry (UHPLC-MS/MS), offer a powerful platform for the rapid and simultaneous quantification of escitalopram and its metabolites, including this compound, in complex matrices like human plasma. nih.govnih.gov
The applications of HPLC and UHPLC in this context are diverse, ranging from pharmacokinetic studies to therapeutic drug monitoring and forensic toxicology. nmslabs.com These techniques enable the precise measurement of drug and metabolite concentrations, providing valuable data for understanding the absorption, distribution, metabolism, and excretion of escitalopram. The choice between HPLC and UHPLC often depends on the specific requirements of the analysis, such as sample throughput and the complexity of the sample matrix.
Interactive Table 2: Comparison of HPLC and UHPLC in the Analysis of this compound
| Feature | HPLC | UHPLC | Reference |
| Particle Size | Typically 3-5 µm | <2 µm | nmslabs.com |
| Operating Pressure | Lower | Higher | nmslabs.com |
| Analysis Time | Longer | Shorter | |
| Resolution | Good | Excellent | |
| Sensitivity | Good | Higher | |
| Common Detectors | UV, Fluorescence, MS | MS/MS | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) represents another established analytical approach for the determination of this compound in biological samples. nih.gov While less common than LC-MS/MS for this specific analyte, GC-MS offers high chromatographic efficiency and is a powerful tool in forensic and clinical toxicology.
A critical consideration for the GC-MS analysis of this compound is the need for derivatization. Due to the polar nature of the amine group in this compound, derivatization is often required to increase its volatility and thermal stability, making it suitable for gas chromatography. A common derivatization agent is trifluoroacetic anhydride, which reacts with the demethylated amine. nih.gov
Following derivatization, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection and quantification. Electron impact (EI) is a frequently used ionization mode in GC-MS. nih.gov The quantification limits for desmethylcitalopram (B1219260) using GC-MS have been reported to be in the low nanogram per milliliter range, for example, 1 ng/mL in plasma. nih.gov
Sample Preparation Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Deproteinization)
Effective sample preparation is a critical step in the bioanalysis of this compound to remove interfering endogenous substances from the biological matrix and to concentrate the analyte of interest. The most common techniques employed are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation is a straightforward and rapid method often used for its simplicity. It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in a less clean extract compared to other techniques, potentially leading to matrix effects in the subsequent analysis. nih.govnih.gov
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can provide a cleaner sample extract than protein precipitation but is often more labor-intensive.
Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique that has become increasingly popular. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte from the sample matrix. The interfering components are then washed away, and the analyte is eluted with a suitable solvent. C18 cartridges are commonly used for the extraction of this compound from plasma. SPE offers the advantages of high recovery, reduced matrix effects, and the potential for automation, making it well-suited for high-throughput analysis.
Interactive Table 3: Overview of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Reference |
| Protein Precipitation | Precipitation of proteins with an organic solvent. | Simple, fast. | Less clean extract, potential for matrix effects. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Provides a cleaner extract than precipitation. | Labor-intensive, uses larger volumes of organic solvents. | |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High selectivity and recovery, clean extracts, potential for automation. | Can be more costly and require method development. |
Application in Therapeutic Drug Monitoring (TDM) and Research Bioanalysis
The bioanalytical methods described above are instrumental in the field of therapeutic drug monitoring (TDM) and research bioanalysis for this compound. fabad.org.tr TDM involves the measurement of drug concentrations in biological fluids to optimize patient therapy. For escitalopram, TDM can help in assessing patient adherence, understanding pharmacokinetic variability, and potentially correlating drug concentrations with clinical response and side effects. fabad.org.tr
Studies have shown significant interindividual variability in the serum concentrations of escitalopram and this compound. fabad.org.tr Factors such as age and genetics, particularly polymorphisms in the cytochrome P450 enzyme CYP2C19, can influence the metabolism of escitalopram to this compound, leading to different plasma concentrations among individuals. The median serum level of this compound has been observed to be approximately 60% of the parent drug, escitalopram. fabad.org.tr
Emerging Research Themes and Future Directions
Elucidating Underexplored Pharmacological Characteristics
While Desmethylescitalopram is recognized for its role as an SSRI, its broader pharmacological profile remains an area of active investigation. wikipedia.org Like its parent drug, escitalopram (B1671245), this compound is the pharmacologically active S-(+)-enantiomer. nih.gov The metabolism of escitalopram to this compound is a key step in its mechanism of action, with this metabolite demonstrating significant activity. wikipedia.orgnih.gov
Future research is anticipated to focus on a more detailed characterization of its binding affinities and functional activities at receptors beyond the serotonin (B10506) transporter. Understanding potential off-target effects is crucial for a comprehensive safety and efficacy profile. Although considered to have a high degree of selectivity for the serotonin transporter, subtle interactions with other neurotransmitter systems could have clinical implications. The stereoselective nature of its interaction with biological targets is also a key area of interest, as the R-(-)-citalopram and its metabolites are significantly less active. nih.govnih.gov
| Compound | Primary Mechanism | Relative Potency/Activity |
|---|---|---|
| (S)-citalopram (Escitalopram) | Selective Serotonin Reuptake Inhibitor (SSRI) | Pharmacologically active enantiomer nih.gov |
| (R)-citalopram | Weak Serotonin Reuptake Inhibitor | Lacks significant antidepressant activity nih.gov |
| (S)-desmethylcitalopram (this compound) | Selective Serotonin Reuptake Inhibitor (SSRI) | Active metabolite wikipedia.orgnih.gov |
| (R)-desmethylcitalopram | Weak Serotonin Reuptake Inhibitor | Approximately 4-fold more effective than (R)-citalopram, but significantly less than the S-enantiomers nih.gov |
Advanced Systems Biology Approaches in Metabolite Research
The advent of systems biology, particularly metabolomics and proteomics, offers powerful tools to investigate the broader physiological impact of this compound. Metabolomics studies on patients treated with escitalopram have revealed significant alterations in various metabolic pathways, including tryptophan and purine metabolism. nih.govelsevierpure.comnih.gov These changes suggest that the effects of escitalopram and its metabolites extend beyond simple serotonin reuptake inhibition, potentially influencing oxidative stress, inflammation, and gut microbiome activity. nih.govelsevierpure.com
Proteomic analyses of urine and cerebrospinal fluid from patients with major depressive disorder (MDD) have identified protein expression changes associated with the disease and in response to treatment. frontiersin.orgnih.gov For instance, urinary proteome changes have been observed as early as two weeks into escitalopram treatment, indicating their potential as early biomarkers of therapeutic response. frontiersin.org Future research will likely focus on more direct proteomic and metabolomic profiling of this compound's effects to delineate its specific contribution to these systemic changes.
Development of Novel Analytical Strategies for Enhanced Sensitivity and Specificity
Accurate quantification of this compound in biological matrices is fundamental to understanding its pharmacokinetics and clinical effects. The development of advanced analytical techniques is a continuous effort in this field. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are prominent methods for the simultaneous quantification of escitalopram and its metabolites, including this compound. researchgate.netresearchgate.net
A significant challenge and area of focus is the chiral separation of the enantiomers of citalopram and its metabolites. mtak.huresearchgate.net Various polysaccharide-based chiral stationary phases have been successfully employed for this purpose. mtak.humdpi.com The ongoing development of these methods aims to achieve even greater sensitivity, lower limits of quantification, and reduced sample preparation time, facilitating more precise pharmacokinetic studies. researchgate.net
| Technique | Application | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with chiral stationary phases | Enantioselective separation of citalopram and its metabolites mtak.huresearchgate.net | High resolution of stereoisomers mtak.hu |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Simultaneous quantification of escitalopram and its metabolites in human plasma researchgate.net | High sensitivity, specificity, and rapid analysis time researchgate.netresearchgate.net |
| Capillary Electrophoresis | Enantiomeric separation of citalopram analogues researchgate.net | Excellent separation for a broad range of analogues researchgate.net |
Integration of Multi-Omics Data for Comprehensive Understanding
The complexity of depression and antidepressant response necessitates a holistic research approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is a burgeoning field that holds immense promise for a systems-level understanding of how drugs like escitalopram and their metabolites function. mdpi.compharmalex.comnashbio.com By combining these diverse datasets, researchers can construct comprehensive biological networks to identify novel biomarkers and therapeutic targets. mdpi.com
Multi-omics studies in depression research have already begun to reveal intricate molecular pathways involved in the pathophysiology of the disorder and in treatment response. researchgate.netmdpi.comnih.gov For example, integrated analyses have highlighted disruptions in immune regulation, metabolism, and epigenetic processes in stress-induced depression models. mdpi.com Future research will increasingly apply these integrative approaches to specifically investigate the role of this compound in the broader biological network, moving beyond a single-target perspective to a more comprehensive understanding of its effects.
Translational Research to Refine Understanding of Clinical Outcomes
Ultimately, the goal of studying this compound is to improve patient outcomes. Translational research that bridges the gap between preclinical findings and clinical practice is paramount. Studies have already begun to explore the association between serum concentrations of N-desmethylcitalopram and the clinical response to citalopram in patients with major depression. psychiatryinvestigation.org
Q & A
Q. What analytical methods are recommended for quantifying Desmethylescitalopram in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used due to their sensitivity and specificity. Method validation should include parameters such as linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%) to ensure reproducibility. Cross-validation with independent laboratories is critical to minimize inter-lab variability .
Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability?
Longitudinal designs should incorporate repeated serum sampling at standardized intervals (e.g., 0, 4, 12, 24 hours post-dose) to capture metabolite kinetics. Control for covariates such as hepatic enzyme activity (CYP2C19/CYP3A4 polymorphisms) and renal clearance rates. Use standardized dosing protocols to minimize variability, though flexible dosing (e.g., adjusted for patient response) may introduce confounding factors requiring covariate adjustment in analysis .
Q. What are the key considerations for ensuring reproducibility in this compound bioanalytical assays?
Reproducibility hinges on rigorous documentation of extraction protocols (e.g., protein precipitation vs. solid-phase extraction), internal standard selection (e.g., deuterated analogs), and calibration curve validation. Adhere to guidelines for reporting statistical precision (e.g., ≤3 significant figures for instrument-derived data) and use metric units consistently .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s pharmacodynamic effects?
Discrepancies may arise from differences in protein binding or tissue penetration. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate hypotheses with microdialysis techniques in target tissues (e.g., cerebrospinal fluid sampling) to compare free drug concentrations against in vitro receptor affinity assays .
Q. What statistical approaches are optimal for analyzing non-linear relationships in this compound’s concentration-response data?
Mixed-effects models (e.g., NONMEM) are preferred for handling sparse or unbalanced datasets. Incorporate time-varying covariates (e.g., enzyme induction) and apply likelihood ratio tests to evaluate model fit. For threshold effects, segmented regression or Bayesian hierarchical models can identify inflection points in dose-response curves .
Q. How should researchers address contradictory findings regarding this compound’s serum concentration-efficacy correlations?
Contradictions, such as Hodgson et al.’s (2014) null findings, may stem from flexible dosing protocols or population heterogeneity. Conduct post hoc subgroup analyses stratified by pharmacogenetic profiles (e.g., CYP2C19 metabolizer status) or baseline symptom severity. Meta-analyses pooling data from fixed-dose vs. flexible-dose studies can clarify confounding factors .
Q. What methodologies are critical for integrating this compound’s preclinical data into clinical trial design?
Use translational PK/PD bridging studies to extrapolate animal-derived clearance and volume of distribution to humans. Apply allometric scaling with species-specific correction factors (e.g., brain-to-plasma ratios). Validate predictions with first-in-human microdose trials using accelerator mass spectrometry for ultra-sensitive detection .
Methodological Best Practices
- Data Interpretation : Explicitly state limitations (e.g., sampling timing, assay sensitivity) in the Discussion section. Use forest plots or sensitivity analyses to visualize the robustness of findings .
- Statistical Reporting : Report exact p-values (e.g., p=0.012) rather than thresholds (e.g., p<0.05) and specify correction methods for multiple comparisons (e.g., Bonferroni) .
- Literature Integration : Cite primary sources for metabolite identification and avoid over-reliance on review articles. Use tools like PRISMA for systematic reviews to mitigate selection bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
